3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate
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Overview
Description
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is a chemical compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes a sulfamate group, a benzoyl group, and an aminosulfonyl group. This compound has been studied for its inhibitory effects on certain enzymes, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group is added via a sulfonation reaction, where the benzoyl intermediate reacts with a sulfonating agent such as chlorosulfonic acid.
Formation of the Sulfamate Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its inhibitory effects on enzymes such as steroid sulfatase, making it a potential candidate for enzyme inhibition studies.
Medicine: Due to its enzyme inhibitory properties, it is explored for its potential therapeutic applications in treating diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of steroid sulfatase by binding to its active site, preventing the conversion of sulfated steroid precursors to estrogens. This inhibition can affect various biological pathways and has potential therapeutic implications .
Comparison with Similar Compounds
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate can be compared with other similar compounds, such as:
4,4’-Benzophenone-O,O’-disulfamate: Another potent inhibitor of steroid sulfatase, but with a different structural configuration.
2-methylsulfanylestradiol 3,17-O,O-bis-sulfamate: Known for its inhibitory effects on steroid sulfatase, but with additional methylsulfanyl groups.
3-(4-cyclohexylthiosemicarbazono)methyl-phenol: A compound with a different functional group but similar enzyme inhibitory properties.
Properties
Molecular Formula |
C13H12N2O7S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[3-(4-sulfamoyloxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C13H12N2O7S2/c14-23(17,18)21-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)22-24(15,19)20/h1-8H,(H2,14,17,18)(H2,15,19,20) |
InChI Key |
NEMACRXQAFHGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N |
Origin of Product |
United States |
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